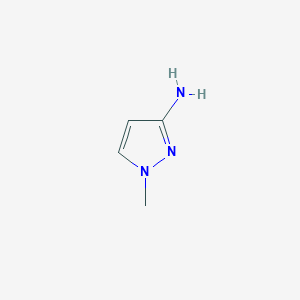

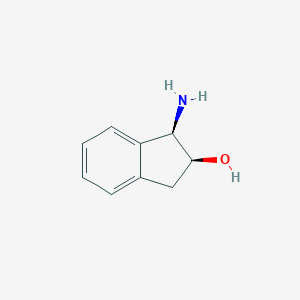

(1R,2S)-1-amino-2-indanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

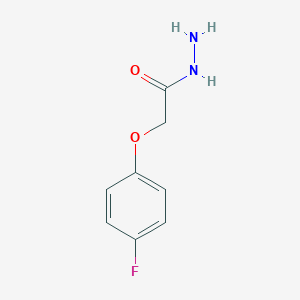

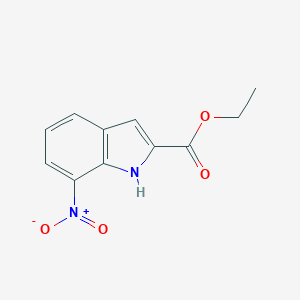

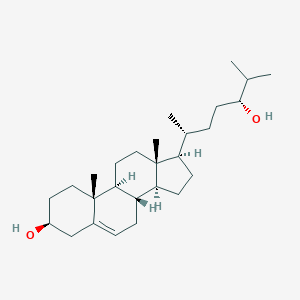

(1R,2S)-1-amino-2-indanol is a useful research compound. Its molecular formula is C9H12NO+ and its molecular weight is 150.20 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

Synthesis of Optically Active Compounds : (1R,2S)-1-amino-2-indanol has been used in the asymmetric synthesis of optically active compounds. It is particularly significant in the production of HIV-1 protease inhibitors like Indinavir. Additionally, its use in chiral stationary phases and various asymmetric transformations, such as carbonyl reductions and aldol reactions, highlights its versatility in stereoselective synthesis (Cho & Choi, 2002).

Catalytic Enantioselective Reactions : This compound has been employed in catalytic enantioselective reactions, including Diels-Alder reactions, showcasing its role as a chiral catalyst or auxiliary (E. Corey, T. Roper, K. Ishihara, & G. Sarakinos, 1993).

Pharmaceutical Applications

HIV Protease Inhibitor Synthesis : One of the significant applications of this compound is in the synthesis of Indinavir, a key component in HIV protease inhibitors. This showcases its importance in the pharmaceutical industry (A. Demir et al., 2000).

Production of Chiral Nucleosides : It also plays a role in the synthesis of chiral nucleosides, which are important in antiviral and anticancer research. This demonstrates its potential in developing new therapeutic agents (E. A. Ugliarolo et al., 2012).

Material Science

- Gas Phase Spectroscopy Studies : In material science, this compound has been analyzed using gas-phase spectroscopy to understand its conformational properties. Such studies are crucial for developing new materials and understanding molecular interactions (Aude Bouchet et al., 2015).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, act as monoamine oxidase inhibitors . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain.

Mode of Action

This inhibition could potentially increase the levels of monoamines in the brain, affecting neurotransmission .

Biochemical Pathways

This could lead to an increase in the levels of these neurotransmitters in the brain, potentially affecting mood and behavior .

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamines in the brain, which could affect neurotransmission and potentially have effects on mood and behavior .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of (1R,2S)-1-amino-2-indanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Indole-2-carboxylic acid", "Thionyl chloride", "Sodium borohydride", "Hydrogen chloride gas", "Sodium hydroxide", "Ammonium chloride" ], "Reaction": [ "1. Conversion of indole-2-carboxylic acid to indole-2-carbonyl chloride using thionyl chloride", "2. Reduction of indole-2-carbonyl chloride to indole-2-carbinol using sodium borohydride", "3. Protection of the hydroxyl group of indole-2-carbinol using hydrogen chloride gas to form 2-chloro-1-(indol-2-yl)ethanol", "4. Conversion of 2-chloro-1-(indol-2-yl)ethanol to 1-chloro-2-(indol-2-yl)ethane using sodium hydroxide", "5. Reaction of 1-chloro-2-(indol-2-yl)ethane with ammonium chloride to form (1R,2S)-1-amino-2-indanol" ] } | |

CAS-Nummer |

136030-00-7 |

Molekularformel |

C9H12NO+ |

Molekulargewicht |

150.20 g/mol |

IUPAC-Name |

[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]azanium |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/p+1/t8-,9+/m0/s1 |

InChI-Schlüssel |

LOPKSXMQWBYUOI-DTWKUNHWSA-O |

Isomerische SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)[NH3+])O |

SMILES |

C1C(C(C2=CC=CC=C21)N)O |

Kanonische SMILES |

C1C(C(C2=CC=CC=C21)[NH3+])O |

Aussehen |

Powder |

| 136030-00-7 7480-35-5 |

|

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.